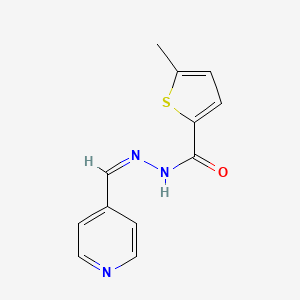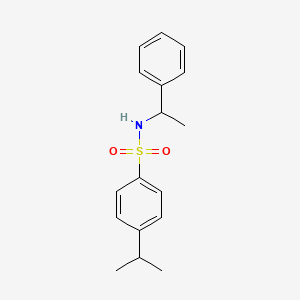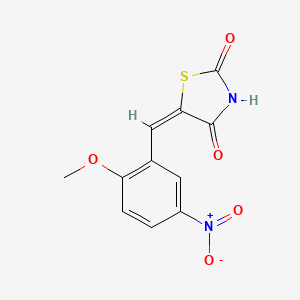
5-(2-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as MNBD-TZD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties. MNBD-TZD has been extensively studied for its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
Mécanisme D'action
MNBD-TZD exerts its biological effects by activating PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. Upon binding to PPARγ, MNBD-TZD induces a conformational change that allows the receptor to recruit co-activators and initiate transcription of target genes.
Biochemical and Physiological Effects:
MNBD-TZD has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MNBD-TZD has been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
MNBD-TZD is a potent and selective activator of PPARγ, making it a useful tool for studying the biological functions of this nuclear receptor. However, MNBD-TZD has limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems. MNBD-TZD also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
Future research on MNBD-TZD could focus on developing more soluble analogs of this compound that can be used in a wider range of experimental systems. Additionally, MNBD-TZD could be further investigated for its potential therapeutic applications in diseases such as cancer and inflammation. The development of MNBD-TZD-based fluorescent probes for detecting ROS in cells could also be explored. Finally, the mechanism of action of MNBD-TZD could be further elucidated to better understand its effects on glucose and lipid metabolism, inflammation, and cell proliferation.
Méthodes De Synthèse
MNBD-TZD can be synthesized by the reaction of 5-nitro-2-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium methoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, resulting in the formation of MNBD-TZD as a yellow crystalline solid.
Applications De Recherche Scientifique
MNBD-TZD has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and inflammation. The activation of PPARγ by MNBD-TZD has been shown to improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. MNBD-TZD has also been investigated for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells.
Propriétés
IUPAC Name |
(5E)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5S/c1-18-8-3-2-7(13(16)17)4-6(8)5-9-10(14)12-11(15)19-9/h2-5H,1H3,(H,12,14,15)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRRZWNEPYPEHH-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4919478.png)
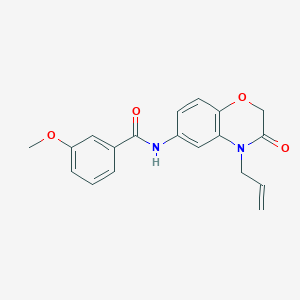
![[1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4919492.png)
![3-phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4919498.png)
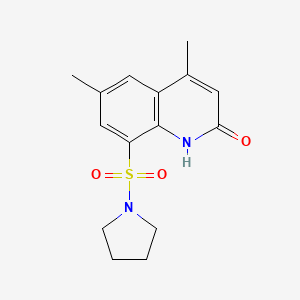
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B4919507.png)
![3,5-bis[(3-carboxypropanoyl)amino]benzoic acid](/img/structure/B4919514.png)
![N-[1-(1-{2-[4-(methylthio)phenyl]acetyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4919528.png)
![2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B4919548.png)
![N-benzyl-7-cyclopentylidene-N-formyl-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4919549.png)
![2-[(2-methylbenzoyl)amino]-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4919556.png)
![2-chlorobenzyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B4919558.png)
